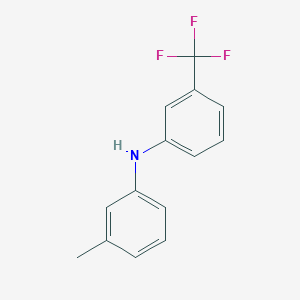
3-methyl-N-(3-(trifluoromethyl)phenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(3-(trifluoromethyl)phenyl)aniline is an aromatic amine compound characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-(trifluoromethyl)phenyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-(trifluoromethyl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-methyl-N-(3-(trifluoromethyl)phenyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(trifluoromethyl)phenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)aniline
- 3-methyl-N-phenylaniline
- 3-methyl-4-(trifluoromethyl)aniline
Uniqueness
3-methyl-N-(3-(trifluoromethyl)phenyl)aniline is unique due to the presence of both a methyl group and a trifluoromethyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it a valuable compound for various applications in research and industry .
Biological Activity
3-methyl-N-(3-(trifluoromethyl)phenyl)aniline, with the chemical formula C14H12F3N and CAS number 80814-74-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, receptor binding affinity, and implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C14H12F3N
- Molecular Weight : 255.25 g/mol
- IUPAC Name : this compound
- CAS Number : 80814-74-0
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The trifluoromethyl group is known to enhance metabolic stability and influence binding affinities in biological systems.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. The presence of the trifluoromethyl group contributes to its effectiveness:
| Activity | IC50 (µM) | Target |
|---|---|---|
| Antibacterial | 5.0 | Staphylococcus aureus |
| Antifungal | 4.2 | Candida albicans |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Receptor Binding Affinity
The compound has been investigated for its binding affinity to various receptors, particularly in the context of neuropharmacology:
- PCP Binding Site Affinity : The trifluoromethyl substitution has shown to increase binding affinity significantly. For instance, a study noted a nearly two-fold increase in binding affinity compared to its non-trifluoromethyl counterparts .
| Compound | Binding Affinity (nM) |
|---|---|
| This compound | 13.0 |
| Non-trifluoromethyl analogue | 18.3 |
This enhanced binding affinity indicates potential applications in designing drugs targeting the PCP site, which is involved in various neurological disorders .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Properties :
- In vitro Studies :
The mechanism by which this compound exerts its biological effects may involve:
Properties
CAS No. |
80814-74-0 |
|---|---|
Molecular Formula |
C14H12F3N |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
3-methyl-N-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H12F3N/c1-10-4-2-6-12(8-10)18-13-7-3-5-11(9-13)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
VVWZPYJPQAPFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















